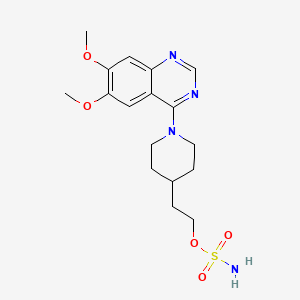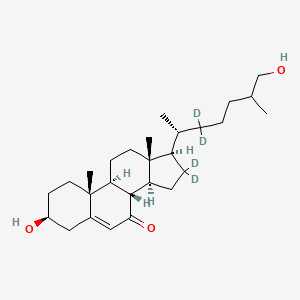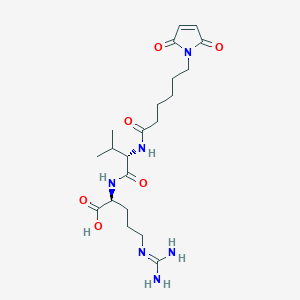
Glycerol triformate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol triformate-d5 is a deuterated form of glycerol triformate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycerol triformate-d5 can be synthesized through the esterification of glycerol-d5 with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of glycerol-d5 to this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycerol triformate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and other by-products.
Reduction: Reduction reactions can convert this compound back to glycerol-d5.
Substitution: The formate groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formic acid and other oxidized derivatives.
Reduction: Glycerol-d5.
Substitution: Various substituted glycerol derivatives.
Aplicaciones Científicas De Investigación
Glycerol triformate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and polymers
Mecanismo De Acción
The mechanism of action of glycerol triformate-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to release formic acid and glycerol-d5, which can then participate in various biochemical reactions. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
Glycerol triformate: The non-deuterated form of glycerol triformate.
Glycerol-d5: The deuterated form of glycerol without the formate groups.
Triformin: Another name for glycerol triformate.
Uniqueness
Glycerol triformate-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurements are required .
Propiedades
Fórmula molecular |
C6H8O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-diformyloxypropyl) formate |
InChI |
InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2/i1D2,2D2,6D |
Clave InChI |
UFTFJSFQGQCHQW-CIKCLDSDSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC=O)OC=O)OC=O |
SMILES canónico |
C(C(COC=O)OC=O)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


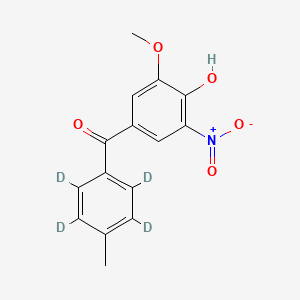
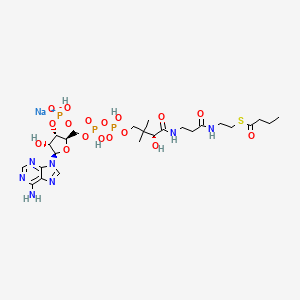
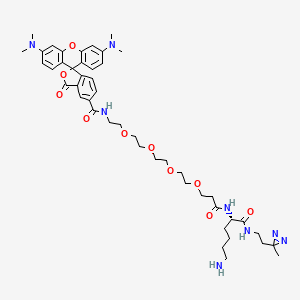
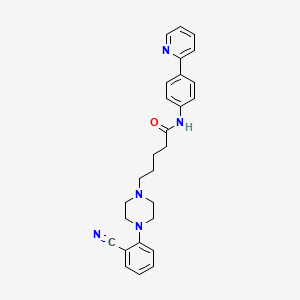
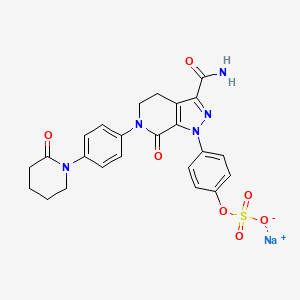
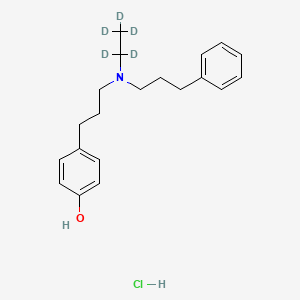
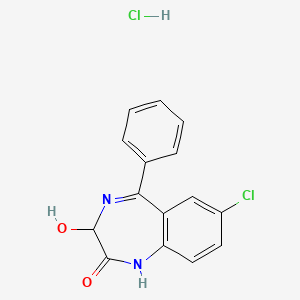
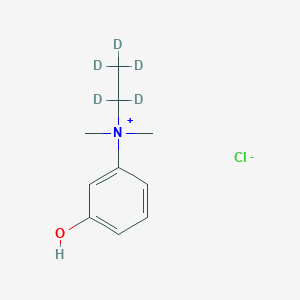
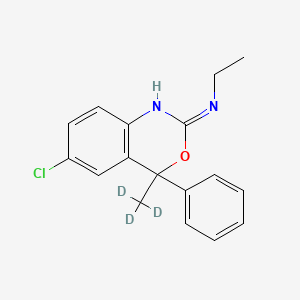
![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)
